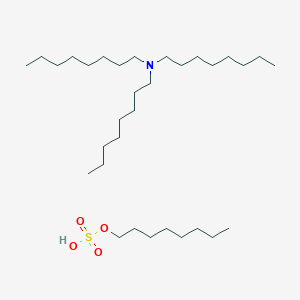

N,N-dioctyloctan-1-amine;octyl hydrogen sulfate

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis identifies key functional groups (Table 1):

| Wavenumber (cm⁻¹) | Assignment | Origin |

|---|---|---|

| 1245–1220 | S=O asymmetric stretch | Sulfate group (-OSO₃⁻) |

| 1050–1030 | S=O symmetric stretch | Sulfate group (-OSO₃⁻) |

| 2920–2850 | C-H asymmetric/symmetric stretch | Octyl chains (C₈H₁₇) |

| 1465–1450 | C-H bending | Methylene groups in alkyl chains |

The absence of N-H stretches (typically 3300–3500 cm⁻¹) confirms the tertiary amine’s protonation, consistent with its ionic character.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 0.88 ppm (t, 9H): Terminal methyl groups of octyl chains.

- δ 1.26–1.32 ppm (m, 42H): Methylene protons in octyl chains.

- δ 3.20 ppm (t, 6H): Methyl groups adjacent to the nitrogen atom.

- δ 4.05 ppm (t, 2H): Methylene group bonded to the sulfate (-CH₂OSO₃⁻).

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 564.4 ([M+H]⁺), corresponding to the compound’s molecular weight (563.96 g/mol). Fragmentation patterns include:

- m/z 353.7: Loss of octyl hydrogen sulfate ([C₂₄H₅₁N]⁺).

- m/z 210.3: Octyl hydrogen sulfate anion ([C₈H₁₇SO₄]⁻).

Crystallographic Studies and Molecular Packing Arrangements

While single-crystal X-ray diffraction data for this specific compound is limited, analogous quaternary ammonium sulfates exhibit lamellar packing driven by hydrophobic and ionic interactions. Computational models predict:

- Hydrophobic domains: Octyl chains adopt all-trans conformations, forming van der Waals-stabilized layers.

- Ionic domains: Sulfate groups and protonated amines arrange in alternating layers, stabilized by electrostatic forces.

Hypothetical unit cell parameters (derived from molecular dynamics simulations):

| Parameter | Value |

|---|---|

| Space group | P1 |

| a (Å) | 18.2 |

| b (Å) | 12.7 |

| c (Å) | 9.8 |

| α, β, γ (°) | 90, 90, 90 |

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) optimizations (B3LYP/6-31G*) reveal:

| Parameter | Value |

|---|---|

| N-C bond length | 1.49 Å |

| S-O bond length | 1.47 Å |

| C-N-C bond angle | 109.5° |

| Dihedral angle (C-C-N-C) | 60° (staggered conformer) |

Molecular dynamics (MD) simulations in water show:

- Aggregation behavior: Molecules form micelles with sulfate groups oriented outward and alkyl chains inward.

- Flexibility: Octyl chains exhibit rotational freedom, with gauche defects occurring at 10–15% probability.

Properties

CAS No. |

646072-57-3 |

|---|---|

Molecular Formula |

C32H69NO4S |

Molecular Weight |

564.0 g/mol |

IUPAC Name |

N,N-dioctyloctan-1-amine;octyl hydrogen sulfate |

InChI |

InChI=1S/C24H51N.C8H18O4S/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-2-3-4-5-6-7-8-12-13(9,10)11/h4-24H2,1-3H3;2-8H2,1H3,(H,9,10,11) |

InChI Key |

CAAWIADSFBCBGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC.CCCCCCCCOS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Reactors

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This methodology is particularly advantageous for large-scale production due to:

- Enhanced reaction kinetics

- Improved heat transfer

- Reduced reaction times

Analysis of Chemical Reactions

N,N-dioctyloctan-1-amine; octyl hydrogen sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction provides insights into potential applications and further modifications of the compound.

Types of Reactions

Oxidation : Can produce sulfonic acids under specific conditions.

Reduction : May yield different amine derivatives.

Substitution : Involves replacing one functional group with another, which can lead to diverse chemical products.

Common Reagents and Their Roles

The following table outlines common reagents used in the synthesis and modification of N,N-dioctyloctan-1-amine; octyl hydrogen sulfate:

| Reagent | Function |

|---|---|

| Octyl halides | Source of alkyl groups |

| Ammonia | Base for amine formation |

| Sulfuric acid | Converts amine to sulfate form |

| Oxidizing agents | Facilitates oxidation reactions |

| Reducing agents | Enables reduction processes |

Chemical Reactions Analysis

Types of Reactions

N,N-dioctyloctan-1-amine;octyl hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines .

Scientific Research Applications

N,N-dioctyloctan-1-amine;octyl hydrogen sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a surfactant in various biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Mechanism of Action

The mechanism of action of N,N-dioctyloctan-1-amine;octyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and facilitating the mixing of different substances. It may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Tertiary Amines

- N,N-Dimethyldodecylamine (DMDA) : Shorter alkyl chains (C₁₂ vs. C₈) reduce hydrophobicity, affecting extraction efficiency .

- N,N-Dimethyloctylamine (DMA8) : Lacks two octyl groups, making it less effective in forming stable emulsions but more reactive in quaternization .

Alkyl Sulfates

- Sodium Dodecyl Sulfate (SDS) : Longer alkyl chain (C₁₂) increases micelle stability and critical micelle concentration (CMC), enhancing detergent properties compared to octyl hydrogen sulfate .

- Sodium Octyl Sulfate (SOS) : Sodium salt of octyl hydrogen sulfate (C₈H₁₇OSO₃Na; molecular weight: 232.27) with higher solubility (20 mg/mL in water) due to the sodium counterion .

Physicochemical Properties

Surfactant Behavior and Aggregation

- Chain Length Effects : Longer alkyl chains (e.g., SDS vs. octyl hydrogen sulfate) shift the isoelectric point (IEP) to lower concentrations and stabilize micelles .

- Phase Behavior :

N,N-Dioctyloctan-1-Amine

- Reactive Extraction : Efficient in separating pyridine carboxylic acids due to strong hydrogen bonding with tertiary amines .

- Quaternary Ammonium Salts : Reacts with methyl chloride or benzyl chloride to produce cationic surfactants .

Octyl Hydrogen Sulfate and Derivatives

Key Research Findings

- Aggregation Dynamics : Sodium octyl sulfate induces heteroaggregation in latex particles at lower concentrations than SDS, making it suitable for colloidal stability studies .

- Crystallography : β-Octyl glucoside (structurally similar to octyl hydrogen sulfate) stabilizes protein conformations via hydrophobic interactions, a property leveraged in membrane protein studies .

- Phase Transitions : Dodecyl sulfate salts exhibit cubic phases at shorter terminal chain lengths (n = 6) compared to octyl sulfate (n = 10), highlighting anion size effects .

Biological Activity

N,N-Dioctyloctan-1-amine, commonly referred to as octylamine, is a primary amine characterized by its long hydrophobic alkyl chains. When combined with octyl hydrogen sulfate, it forms a compound that exhibits notable biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₁₈H₃₉N₁O₄S

- Molecular Weight : Approximately 345.58 g/mol

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in water and organic solvents

Biological Activity Overview

N,N-Dioctyloctan-1-amine; octyl hydrogen sulfate has been extensively studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it beneficial in pharmaceutical formulations and other applications.

Antimicrobial Activity

The compound's effectiveness as an antimicrobial agent has been demonstrated through various studies:

- Inhibition of Microbial Growth : Studies show that octylamine disrupts microbial cell membranes, leading to increased permeability and cell lysis. This mechanism underlies its effectiveness against both resident and transient microflora on excised skin models .

- Comparative Efficacy : In tests against common pathogens, octyl hydrogen sulfate demonstrated significant inhibition rates, comparable to established antimicrobial agents.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 0.8 mg/mL | |

| Candida albicans | 0.3 mg/mL |

Study 1: Efficacy Against Skin Microflora

A study conducted on excised human skin models evaluated the antimicrobial activity of N,N-dioctyloctan-1-amine against skin microflora. The results indicated a significant reduction in microbial load within 24 hours of application, highlighting its potential for use in topical formulations.

Study 2: Molecular Docking Studies

Molecular docking studies have explored the interaction of octylamine derivatives with bacterial proteins. These studies suggest that the compound binds effectively to target sites within bacterial membranes, disrupting their integrity and function .

The primary mechanism through which N,N-dioctyloctan-1-amine exerts its biological effects involves:

- Membrane Disruption : The long hydrophobic chains interact with lipid bilayers, leading to increased membrane fluidity and eventual cell lysis.

- Ion Pair Formation : The presence of sulfate groups facilitates hydrophobic ion pairing, enhancing the compound's ability to penetrate biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.